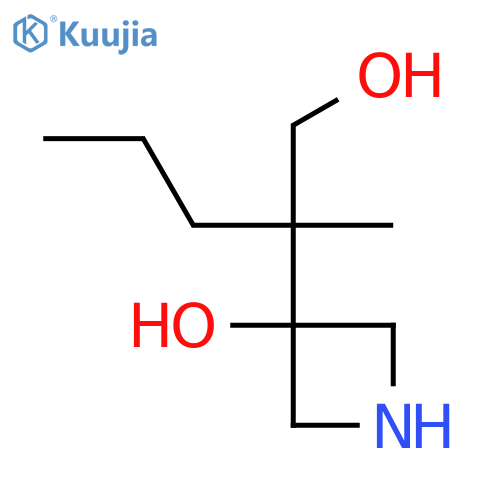Cas no 2171963-27-0 (3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)

2171963-27-0 structure
商品名:3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol
- EN300-1632551
- 2171963-27-0
-
- インチ: 1S/C9H19NO2/c1-3-4-8(2,7-11)9(12)5-10-6-9/h10-12H,3-7H2,1-2H3
- InChIKey: NCHSHTZAYBUVGQ-UHFFFAOYSA-N
- ほほえんだ: OC1(CNC1)C(C)(CO)CCC
計算された属性
- せいみつぶんしりょう: 173.141578849g/mol
- どういたいしつりょう: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 52.5Ų
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1632551-0.05g |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 0.05g |
$1140.0 | 2023-06-04 | ||
| Enamine | EN300-1632551-0.1g |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 0.1g |
$1195.0 | 2023-06-04 | ||
| Enamine | EN300-1632551-2.5g |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 2.5g |
$2660.0 | 2023-06-04 | ||
| Enamine | EN300-1632551-0.5g |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 0.5g |
$1302.0 | 2023-06-04 | ||
| Enamine | EN300-1632551-10000mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 10000mg |
$5837.0 | 2023-09-22 | ||
| Enamine | EN300-1632551-50mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 50mg |
$1140.0 | 2023-09-22 | ||
| Enamine | EN300-1632551-2500mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 2500mg |
$2660.0 | 2023-09-22 | ||
| Enamine | EN300-1632551-5000mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 5000mg |
$3935.0 | 2023-09-22 | ||
| Enamine | EN300-1632551-1000mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 1000mg |
$1357.0 | 2023-09-22 | ||
| Enamine | EN300-1632551-100mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 100mg |
$1195.0 | 2023-09-22 |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
2171963-27-0 (3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol) 関連製品
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬